Asymmetric Heterobifunctional Architecture for Sequential Conjugation
N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 features an asymmetric design with one PEG3 arm terminating in an acetyl group and the other in an azide group, contrasting with symmetric bis-azide constructs such as N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS 2107273-84-5) which contains two identical azide termini [1]. This asymmetry enables sequential, orthogonal conjugation strategies: the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne/DBCO/BCN-containing molecules, while the acetyl group can undergo controlled deprotection to reveal a reactive handle or serve as a stable capping moiety . The symmetrical bis-azide comparator necessarily yields homogeneous dual labeling with no selectivity between arms, whereas the target compound permits site-differentiated dual functionalization .
| Evidence Dimension | Terminal functional group architecture |
|---|---|
| Target Compound Data | One acetyl (-Ac) terminus + one azide (-N₃) terminus |
| Comparator Or Baseline | N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7: two identical azide (-N₃) termini |
| Quantified Difference | Asymmetric heterobifunctional vs. symmetric homobifunctional architecture; enables sequential orthogonal conjugation vs. simultaneous homogeneous dual labeling |
| Conditions | Structural analysis by molecular formula and SMILES notation |
Why This Matters
For applications requiring site-specific, sequential dual labeling—such as PROTAC linker attachment followed by fluorophore tracking, or antibody-drug conjugate assembly with controlled stoichiometry—asymmetric architecture provides synthetic flexibility unavailable with symmetric bis-azide alternatives.
- [1] Kuujia. N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 Product Specifications, CAS 2107273-84-5. View Source
